molecular formula C17H14ClN3OS2 B4838123 N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

Cat. No.: B4838123
M. Wt: 375.9 g/mol
InChI Key: YTEAUVHBRYODBD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 4-chlorophenyl group linked to a tricyclic sulfur- and nitrogen-containing ring system.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c18-10-4-6-11(7-5-10)21-14(22)8-23-16-15-12-2-1-3-13(12)24-17(15)20-9-19-16/h4-7,9H,1-3,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAUVHBRYODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then subjected to further reactions involving sulfur and nitrogen-containing reagents to construct the thia-diazatricyclo framework .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular processes in cancer cells, inhibiting their proliferation and inducing apoptosis .

Comparison with Similar Compounds

Core Structural Features

Target Compound :

  • Backbone : Acetamide group bonded to a 4-chlorophenyl ring and a tricyclic system (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene).
  • Key Heteroatoms : Sulfur (thia) and nitrogen (diaza) atoms within the tricyclic framework, which may enhance electronic interactions and steric bulk .

Analogues :

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Substituents: Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups on the phenyl ring. Interactions: Exhibits intermolecular C–H∙∙∙O hydrogen bonding, influencing crystal packing . Synthesis: Prepared via reflux with acetic anhydride, a common method for acetamide derivatives.

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: Dichlorophenyl group at the acetamide’s α-position.

N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[…]phenyl)acetamide ():

  • Heterocyclic System : Trioxa-azatetracyclic core, contrasting with the target’s thia-diaza system.
  • Applications : Lab research use only, highlighting safety considerations for complex heterocycles.

Research Implications and Gaps

  • Safety Profiles : Complex heterocycles like the target compound and ’s analogue require stringent handling protocols, as indicated in safety data sheets .
  • Knowledge Gaps: Direct pharmacological or synthetic data for the target compound are absent; further studies are needed to validate inferred properties.

Biological Activity

N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tricyclic system with sulfur and nitrogen atoms, which contributes to its unique biological properties.

PropertyValue
Molecular Formula C21H23N3OS2
Molecular Weight 397.6 g/mol
IUPAC Name This compound
InChI Key NXRUTYYFLLFHER-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that tricyclic compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Mechanistic investigations reveal that such compounds can modulate signaling pathways involved in cell proliferation and survival .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : The compound may interact with specific enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : It potentially influences key signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : The presence of sulfur in the structure may contribute to the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of similar tricyclic compounds against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range .

Investigation of Anticancer Effects

In another study focused on anticancer activity, researchers synthesized derivatives based on the core structure of this compound and tested their effects on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations as low as 5 µM for some derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for purity?

The synthesis involves multi-step pathways starting with the preparation of the tricyclic thia-diazatricyclo core, followed by functionalization with chlorophenyl and sulfanyl-acetamide groups. Key steps include:

  • Cyclization under controlled temperatures (e.g., 60–80°C) to form the heterocyclic backbone .
  • Thioether linkage formation via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Final purification via recrystallization or column chromatography, monitored by HPLC (≥95% purity threshold) .
    Optimization strategies : Adjust solvent polarity (e.g., DMF vs. THF), stoichiometry of reactants, and reaction time to minimize byproducts. Use real-time NMR to track intermediate stability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic peaks at δ 7.2–7.8 ppm for chlorophenyl) and confirms sulfanyl-acetamide connectivity .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities using reverse-phase C18 columns .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
    Best practices : Cross-validate with elemental analysis (C, H, N, S) to resolve ambiguities in complex spectra .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer profiling : MTT assays on cancer cell lines (e.g., MCF-7), with IC50 calculations .
  • Targeted enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Case example : Discrepancies in IC50 values between cell-based and enzymatic assays may arise from off-target effects or solubility issues.
    Methodology :
    • Perform dose-response curves in parallel assays.
    • Use solubility enhancers (e.g., DMSO/PEG mixtures) and confirm compound stability via LC-MS .
    • Apply orthogonal assays (e.g., SPR for binding kinetics) to validate target engagement .

Q. What computational strategies are effective in predicting interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding poses of the tricyclic core with ATP-binding pockets (e.g., kinases) .
  • MD simulations (GROMACS) : Assesses stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys72 in EGFR) .
  • QSAR modeling : Correlates substituent effects (e.g., chloro vs. methoxy groups) with activity trends .
    Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What challenges arise in X-ray crystallographic analysis due to its complex structure, and how are they addressed?

  • Challenges : Low crystal quality due to flexible sulfanyl-acetamide moiety; twinning in triclinic systems .
    Solutions :
    • Use SHELXL for refinement, applying restraints for disordered regions (e.g., chlorophenyl orientation) .
    • Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve electron density ambiguities .
    • Employ PLATON validation tools to check for overinterpretation of weak density .

Q. How can synthetic byproducts or degradation products be systematically identified and characterized?

  • LC-HRMS : Detects trace byproducts (e.g., des-chloro derivatives) with mass accuracy <5 ppm .
  • Isolation via preparative TLC : Followed by 2D NMR (COSY, HSQC) to assign structures .
  • Forced degradation studies : Expose the compound to heat/humidity (ICH guidelines) and profile degradation pathways (e.g., hydrolysis of acetamide) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Core Structure Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationK2CO3, DMF, 80°C, 12h6592%
Chlorophenyl addition4-chlorophenylboronic acid, Pd(PPh3)4, 100°C7889%
Thioacetamide couplingNaSH, Et3N, THF, rt5595%
Source: Adapted from

Q. Table 2. Comparative Bioactivity Data

Assay TypeTargetIC50/MICReference
Anticancer (MCF-7)EGFR2.4 µM
Antimicrobial (S. aureus)Penicillin-binding protein16 µg/mL
Anti-inflammatory (RAW 264.7)TNF-α inhibition18% at 10 µM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide

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